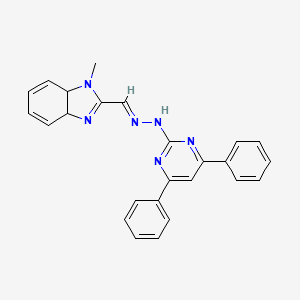

1-methyl-3a,7a-dihydro-1H-benzimidazole-2-carbaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the family of hydrazone derivatives, recognized for their wide range of biological activities. The interest in these compounds stems from their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzimidazolyl-2-hydrazones involves the condensation of fluoro-, hydroxy-, and methoxy-substituted benzaldehydes with benzimidazolyl hydrazines. This process yields compounds with varied substituents, demonstrating the versatility of the hydrazone formation reaction in creating a diverse set of molecules with potential biological activities (Anichina et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, NMR, and elemental analysis, confirming the formation of the hydrazone linkage. Furthermore, molecular docking studies provide insights into the binding modes of these compounds to biological targets, such as the colchicine-binding site of tubulin, indicating a potential mechanism of action for their biological activities.

Chemical Reactions and Properties

Hydrazone derivatives are known for undergoing a range of chemical reactions, including oxidation and acid-catalyzed cyclization. These reactions can lead to the formation of various heterocyclic compounds, showcasing the chemical versatility of the hydrazone group (Cerri et al., 1979).

Physical Properties Analysis

The physical properties of benzimidazolyl-2-hydrazones, such as solubility and crystallinity, are influenced by the nature of the substituents on the benzimidazole ring and the aldehyde component. These properties are crucial for determining the compound's suitability for various applications, including drug formulation and material science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and complexing ability, are significant for understanding the compound's behavior in biological systems and its interactions with metal ions. For instance, the complexing ability of hydrazone derivatives with divalent metal ions has been studied, highlighting their potential use in coordination chemistry (Popov et al., 2010).

Wirkmechanismus

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(1-methyl-3a,7a-dihydrobenzimidazol-2-yl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6/c1-31-23-15-9-8-14-20(23)27-24(31)17-26-30-25-28-21(18-10-4-2-5-11-18)16-22(29-25)19-12-6-3-7-13-19/h2-17,20,23H,1H3,(H,28,29,30)/b26-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFWWWKBPITWEN-YZSQISJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C=CC=CC2N=C1C=NNC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2C=CC=CC2N=C1/C=N/NC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)

![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)

![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)